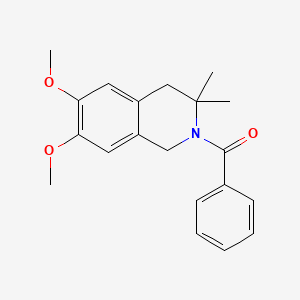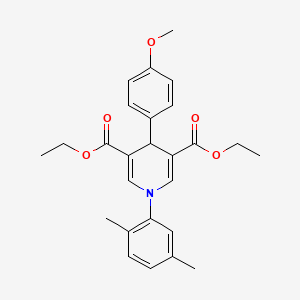![molecular formula C29H22N2O5 B11633105 3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-(3-phenoxyphenyl)-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11633105.png)
3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-(3-phenoxyphenyl)-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-HYDROXY-4-(4-METHOXYBENZOYL)-5-(3-PHENOXYPHENYL)-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that belongs to the class of pyrrolones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-4-(4-METHOXYBENZOYL)-5-(3-PHENOXYPHENYL)-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining appropriate starting materials under controlled conditions to form the pyrrolone core.
Functional Group Transformations: Introducing hydroxyl, methoxybenzoyl, phenoxyphenyl, and pyridinyl groups through various organic reactions such as Friedel-Crafts acylation, nucleophilic substitution, and oxidation-reduction reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing chromatography, crystallization, and distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-HYDROXY-4-(4-METHOXYBENZOYL)-5-(3-PHENOXYPHENYL)-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a precursor for manufacturing advanced materials.
Mecanismo De Acción
The mechanism of action of 3-HYDROXY-4-(4-METHOXYBENZOYL)-5-(3-PHENOXYPHENYL)-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-HYDROXY-4-(4-METHOXYBENZOYL)-5-(3-PHENOXYPHENYL)-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE may include other pyrrolones with different substituents. Examples include:
- 3-Hydroxy-4-benzoyl-5-phenyl-1-pyridin-2-yl-2,5-dihydro-1H-pyrrol-2-one
- 3-Hydroxy-4-(4-methylbenzoyl)-5-(3-phenylphenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of 3-HYDROXY-4-(4-METHOXYBENZOYL)-5-(3-PHENOXYPHENYL)-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C29H22N2O5 |
|---|---|
Peso molecular |
478.5 g/mol |
Nombre IUPAC |
(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(3-phenoxyphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H22N2O5/c1-35-21-15-13-19(14-16-21)27(32)25-26(31(29(34)28(25)33)24-12-5-6-17-30-24)20-8-7-11-23(18-20)36-22-9-3-2-4-10-22/h2-18,26,32H,1H3/b27-25+ |
Clave InChI |
FBRLPMMZQXELAJ-IMVLJIQESA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC(=CC=C4)OC5=CC=CC=C5)/O |
SMILES canónico |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC(=CC=C4)OC5=CC=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-N-(furan-2-ylmethyl)-2-(phenylsulfonyl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enamide](/img/structure/B11633024.png)
![ethyl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11633025.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633035.png)
![6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B11633043.png)
![5-(2-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11633054.png)

![ethyl 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B11633062.png)
![2,5-Pyrrolidinedione, 3-[[2-(3-chlorophenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11633067.png)
![2-[(4-methoxybenzyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633074.png)

![4-bromo-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide](/img/structure/B11633089.png)
![Diethyl 2,6-dimethyl-4-[1-phenyl-3-(p-tolyl)pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11633131.png)
![4-benzoyl-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11633137.png)
